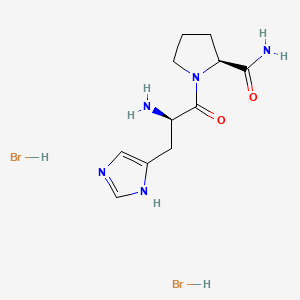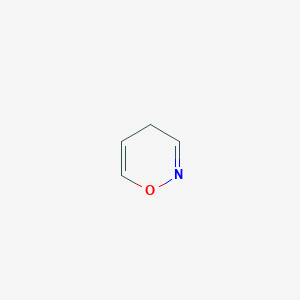
2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a diethylaminoethyl group, an isothiocyanatophenyl group, and a phenylpropanoate moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate typically involves multistep organic reactions. One common method includes the reaction of diethylaminoethyl chloride with 2-(4-isothiocyanatophenyl)-2-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of green chemistry principles, such as using less toxic solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .
Biology
In biological research, 2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate is used as a probe for studying protein-ligand interactions. Its isothiocyanate group can form covalent bonds with amino acids like cysteine, making it useful for labeling proteins .
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can alter the function of the target protein, making it useful for studying protein function and developing new drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the diethylaminoethyl group.
2-(4-Isothiocyanatophenyl)ethanol: Similar isothiocyanate group but different backbone structure.
Uniqueness
2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C24H28N2O6S |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalic acid |
InChI |
InChI=1S/C22H26N2O2S.C2H2O4/c1-4-24(5-2)15-16-26-21(25)22(3,18-9-7-6-8-10-18)19-11-13-20(14-12-19)23-17-27;3-1(4)2(5)6/h6-14H,4-5,15-16H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
AGMGQDOWYGYXDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)



